molecular formula C16H23BrN2O2 B5699579 2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide

2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide

Cat. No.: B5699579
M. Wt: 355.27 g/mol
InChI Key: RCWIWJLGMOURTC-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a bromophenoxy group and a propylpiperidinyl moiety, makes it a versatile molecule for studying various chemical reactions and biological interactions.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-2-8-19-9-6-14(7-10-19)18-16(20)12-21-15-5-3-4-13(17)11-15/h3-5,11,14H,2,6-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWIWJLGMOURTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide typically involves the following steps:

    Formation of 3-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst.

    Etherification: The 3-bromophenol is then reacted with chloroacetic acid to form 3-bromophenoxyacetic acid.

    Amidation: The 3-bromophenoxyacetic acid is then reacted with 1-propylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the propylpiperidinyl moiety can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(3-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(3-methylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide imparts unique reactivity and interaction profiles compared to its analogs. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different binding affinities and reaction outcomes.

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